molecular formula C8H6BrNOS B3219907 7-bromo-4-methyl-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 1190321-82-4

7-bromo-4-methyl-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B3219907
CAS No.: 1190321-82-4
M. Wt: 244.11 g/mol
InChI Key: LYMKOVLZUCMTAO-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 7th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-methyl-2,3-dihydro-1,3-benzothiazol-2-one typically involves the bromination of 4-methyl-2,3-dihydro-1,3-benzothiazol-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or hydrogen-substituted derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 7-bromo-4-methyl-2,3-dihydro-1,3-benzothiazol-2-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

    7-Bromo-2,3-dihydro-1,3-benzothiazol-2-one: Lacks the methyl group at the 4th position.

    4-Methyl-2,3-dihydro-1,3-benzothiazol-2-one: Lacks the bromine atom at the 7th position.

    7-Bromo-4-methyl-1,3-benzothiazole: Lacks the dihydro moiety.

Uniqueness: 7-Bromo-4-methyl-2,3-dihydro-1,3-benzothiazol-2-one is unique due to the presence of both the bromine and methyl substituents, which can influence its reactivity and interaction with other molecules. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various applications.

Properties

IUPAC Name

7-bromo-4-methyl-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-4-2-3-5(9)7-6(4)10-8(11)12-7/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMKOVLZUCMTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283728
Record name 7-Bromo-4-methyl-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-82-4
Record name 7-Bromo-4-methyl-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-methyl-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-4-methyl-2,3-dihydro-1,3-benzothiazol-2-one
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Reactant of Route 6
7-bromo-4-methyl-2,3-dihydro-1,3-benzothiazol-2-one

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